An In-depth Technical Guide to the Synthesis of Cashmeran
An In-depth Technical Guide to the Synthesis of Cashmeran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cashmeran®, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance molecule prized for its complex and diffusive aroma, often described as musky, woody, and spicy. Developed by International Flavors & Fragrances (IFF), it has become a cornerstone ingredient in modern perfumery. This technical guide provides a comprehensive overview of the core synthesis pathway and mechanism of Cashmeran, intended for a scientific audience. The synthesis is a multi-step process beginning with the formation of a pentamethylindane precursor, followed by selective hydrogenation and subsequent aerobic oxidation to yield the final ketone.
Core Synthesis Pathway
The industrial synthesis of Cashmeran can be broadly divided into three key stages:
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Synthesis of 1,1,2,3,3-Pentamethylindane (PMI): This initial step involves the acid-catalyzed reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene.
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Selective Hydrogenation to 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI): The aromatic ring of PMI is partially hydrogenated to yield the corresponding tetrahydro derivative.
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Aerobic Oxidation to Cashmeran: The final step is the cobalt-catalyzed aerobic oxidation of THPMI to introduce the ketone functionality at the allylic position.
The overall synthesis pathway is depicted below:
Caption: Overall synthesis pathway of Cashmeran from α-methylstyrene and 2-methyl-2-butene.
Experimental Protocols
Stage 1: Synthesis of 1,1,2,3,3-Pentamethylindane (PMI)
This procedure outlines the synthesis of the key intermediate, 1,1,2,3,3-pentamethylindane (PMI).
Reaction:
α-Methylstyrene + 2-Methyl-2-butene --(H₂SO₄)--> 1,1,2,3,3-Pentamethylindane
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| α-Methylstyrene | 118.18 | 924 | 7.8 |
| 2-Methyl-2-butene | 70.13 | 656 | 9.4 |
| Sulfuric Acid (70%) | 98.08 | 11.7 | 0.083 (approx.) |
| Water | 18.02 | 500 | - |
| Sodium Hydroxide (B78521) (10% solution) | 40.00 | As needed | - |
Procedure:
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To a round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel, add 11.7 g of 70% sulfuric acid.
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Heat the sulfuric acid to 30-35 °C.
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Prepare a premixture of 924 g of α-methylstyrene and 656 g of 2-methyl-2-butene.
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Add the premixture dropwise to the flask over 5-6 hours, maintaining the reaction temperature at 30-35 °C using an external cooling bath.
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After the addition is complete, age the reaction mixture for 2 hours at the same temperature.
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Quench the reaction by adding 500 mL of water.
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Separate the organic layer and wash it once with a 10% sodium hydroxide solution.
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Distill the crude product under reduced pressure to obtain 1,1,2,3,3-pentamethylindane.
Stage 2: Selective Hydrogenation of PMI to THPMI
This stage involves the partial hydrogenation of the aromatic ring of PMI. The choice of catalyst (e.g., Palladium on carbon or Raney Nickel) and reaction conditions are crucial for achieving high selectivity towards the desired tetrahydro-derivative and minimizing over-hydrogenation.[1]
Reaction:
1,1,2,3,3-Pentamethylindane + 2 H₂ --(Catalyst)--> 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane
Materials and Conditions:
| Parameter | Value |
| Substrate | 1,1,2,3,3-Pentamethylindane (PMI) |
| Catalyst | 5 wt% Palladium on Carbon (Pd/C) or Raney Nickel[2][3] |
| Hydrogen Pressure | 50-200 atm[2] |
| Temperature | 100-225 °C[2] |
| Solvent | Typically a hydrocarbon solvent like hexane (B92381) or decane[4] |
General Laboratory-Scale Procedure (using Pd/C):
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In a high-pressure autoclave, place the 1,1,2,3,3-pentamethylindane and the chosen solvent.
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Carefully add the 5 wt% Pd/C catalyst under an inert atmosphere.
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Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
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Pressurize the autoclave with hydrogen to the desired pressure (e.g., 700 psig).[4]
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Heat the reaction mixture to the desired temperature (e.g., 185 °C) with vigorous stirring.[4]
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Monitor the reaction progress by measuring hydrogen uptake.
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Once the theoretical amount of hydrogen for the formation of THPMI has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.
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Purge the reactor with nitrogen.
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Filter the reaction mixture to remove the catalyst.
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The solvent is removed under reduced pressure to yield the crude THPMI, which can be purified further by distillation if necessary.
Stage 3: Aerobic Oxidation of THPMI to Cashmeran
This final step introduces the ketone functional group at the allylic position of THPMI through a cobalt-catalyzed aerobic oxidation.
Reaction:
4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane + O₂ --(Cobalt Catalyst)--> 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran)
Materials and Conditions:
| Reagent/Parameter | Value |
| Substrate | 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI) |
| Catalyst | Cobalt naphthenate or Cobalt (II) acetate |
| Oxidant | Air or Oxygen |
| Temperature | ~100-125 °C |
| Reaction Time | 8-24 hours |
Experimental Protocol:
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In a three-necked round-bottom flask equipped with a stirrer, thermometer, reflux condenser, and a gas inlet tube, add 14 g of a mixture containing 60 wt% THPMI.
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Add 37 mg of cobalt-naphthenate catalyst (6 wt% Co in mineral spirits).
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Add 350 mg of distilled water.
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Heat the mixture to 125 °C with magnetic stirring at 1000 rpm.
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Once the temperature is reached, introduce a continuous flow of air at 0.66 mL/s.
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Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC/MS.
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After 24 hours, the reaction is stopped. The product mixture contains Cashmeran, unreacted THPMI, and by-products.
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The product is isolated and purified by distillation.
Quantitative Data Summary:
| Stage | Reactants | Catalyst | Key Conditions | Product | Yield |
| 1 | α-Methylstyrene, 2-Methyl-2-butene | H₂SO₄ (70%) | 30-35 °C, 5-6 h addition | 1,1,2,3,3-Pentamethylindane | High |
| 2 | 1,1,2,3,3-Pentamethylindane, H₂ | Pd/C or Raney Ni | 100-225 °C, 50-200 atm | 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane | Selective |
| 3 | THPMI, O₂ (Air) | Cobalt naphthenate | 125 °C, 24 h | Cashmeran | 47 mol% |
Reaction Mechanism: Aerobic Oxidation of THPMI
The cobalt-catalyzed aerobic oxidation of THPMI to Cashmeran proceeds via a free radical chain mechanism. The cobalt catalyst plays a crucial role in the initiation and propagation steps.
Caption: Proposed radical chain mechanism for the cobalt-catalyzed aerobic oxidation of THPMI to Cashmeran.
Mechanism Breakdown:
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Initiation: The reaction is initiated by the oxidation of Co(II) to Co(III) by molecular oxygen. The Co(III) species then abstracts a hydrogen atom from the allylic position of THPMI to generate the first THPMI radical (R•).
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Propagation: The THPMI radical reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of THPMI to form a hydroperoxide (ROOH) and a new THPMI radical, thus propagating the chain reaction.
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Hydroperoxide Decomposition: The cobalt catalyst also facilitates the decomposition of the hydroperoxide. Co(II) reacts with ROOH to generate an alkoxy radical (RO•), a hydroxide ion, and regenerates Co(III). The alkoxy radical is a key intermediate that leads to the formation of the ketone product, Cashmeran.
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Termination: The radical chain reaction is terminated by the combination of any two radical species to form non-radical products.
Conclusion
The synthesis of Cashmeran is a well-established industrial process that relies on fundamental organic reactions. This guide has provided a detailed overview of the synthesis pathway, including experimental protocols for each key step and a plausible mechanism for the final oxidation. The data presented in a structured format allows for easy comparison and understanding of the quantitative aspects of the synthesis. The provided visualizations of the overall pathway and the detailed reaction mechanism offer a clear graphical representation of the chemical transformations involved. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemistry and fragrance development.
